molecular formula C10H10N2O4 B5720507 N-(2-methoxy-5-nitrophenyl)prop-2-enamide

N-(2-methoxy-5-nitrophenyl)prop-2-enamide

Cat. No.: B5720507
M. Wt: 222.20 g/mol
InChI Key: RYABBJSJRVIXRI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol . The reaction conditions typically include mild temperatures and the presence of a base to facilitate the nucleophilic attack on the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted by nucleophiles under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve mild temperatures and the presence of a solvent like ethanol or methanol.

Major Products

The major products formed from these reactions include amines and substituted derivatives of the original compound. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)prop-2-enamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group and the prop-2-enamide moiety contribute to the compound’s overall reactivity and ability to interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a range of chemical modifications, making it a versatile compound in synthetic chemistry and biological research .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-3-10(13)11-8-6-7(12(14)15)4-5-9(8)16-2/h3-6H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABBJSJRVIXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxy-5-nitroaniline (0.4 g, 2.38 mmol) was dissolved into CH2Cl2 (12 ml). To this solution was added EDC (1.37 g, 7.14 mmol), HOBT (964 mg, 7.14 mmol), DIEA (2.07 ml, 11.9 mmol) and acrylic acid (0.65 ml, 9.51 mmol). The reaction mixture was kept at RT for 4 h. The reaction mixture was diluted with EtOAc, washed with water, 1 N HCl, dilute NaHCO3, then brine. The organic layer was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using 2:1 EtOAc/hexanes as the solvent to give N-(2-methoxy-5-nitrophenyl)-acrylamide.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
964 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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